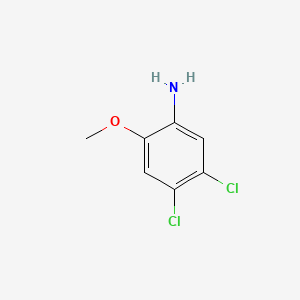
4,5-Dichloro-2-methoxyaniline
Numéro de catalogue B1609484
Poids moléculaire: 192.04 g/mol
Clé InChI: OMUPQCXITFAUCB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US05292937
Procedure details


The 2,2-dimethyl-N-(4,5-dichloro-2-methoxyphenyl)propanamide (3.70 grams, 0.01 mole) prepared in Part B was dissolved in ethanol: 12N HCl (1:1), the mixture heated under reflux overnight and then freed of volatiles under rotary evaporation. Partition between 2N HCl and dichloromethane gave an acid-soluble fraction which was worked up to give 1.1 grams (0.01 mole) of pure 4,5-dichloro-2-methoxyaniline as determined by thin layer chromatographic analysis. The dichloromethane fraction from above was freed of solvent giving starting material which was again refluxed overnight with ethanol: 12N HCl and worked up to give an additional 1.2 grams (0.01 mole) of pure 4,5-dichloro-2-methoxyaniline as determined by thin layer chromatographic analysis. NMR analysis of the product indicated the following:
Name
2,2-dimethyl-N-(4,5-dichloro-2-methoxyphenyl)propanamide
Quantity
3.7 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
CC(C)(C)C([NH:5][C:6]1[CH:11]=[C:10]([Cl:12])[C:9]([Cl:13])=[CH:8][C:7]=1[O:14][CH3:15])=O.Cl>C(O)C>[Cl:13][C:9]1[C:10]([Cl:12])=[CH:11][C:6]([NH2:5])=[C:7]([O:14][CH3:15])[CH:8]=1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
freed of volatiles under rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Partition between 2N HCl and dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave an acid-soluble fraction which
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=C(N)C=C1Cl)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.01 mol | |
| AMOUNT: MASS | 1.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
